Dipotassium pyridine-2,6-dicarboxylate
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
63450-91-9 |
|---|---|
Molecular Formula |
C7H3K2NO4 |
Molecular Weight |
243.3 g/mol |
IUPAC Name |
dipotassium;pyridine-2,6-dicarboxylate |
InChI |
InChI=1S/C7H5NO4.2K/c9-6(10)4-2-1-3-5(8-4)7(11)12;;/h1-3H,(H,9,10)(H,11,12);;/q;2*+1/p-2 |
InChI Key |
NOPXMRKOYPZIFG-UHFFFAOYSA-L |
SMILES |
C1=CC(=NC(=C1)C(=O)[O-])C(=O)[O-].[K+].[K+] |
Canonical SMILES |
C1=CC(=NC(=C1)C(=O)[O-])C(=O)[O-].[K+].[K+] |
Other CAS No. |
63450-91-9 |
Related CAS |
499-83-2 (Parent) |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Functionalization of Pyridine 2,6 Dicarboxylate
Established Synthetic Pathways to Pyridine-2,6-dicarboxylic Acid
The synthesis of pyridine-2,6-dicarboxylic acid, also known as dipicolinic acid, is a well-established area of research, with oxidative routes being the most traditional and widely employed methods. However, the quest for milder conditions, higher yields, and greater atomic economy continues to drive the exploration of alternative synthetic strategies.
Oxidative Synthesis Routes
The oxidation of 2,6-disubstituted pyridines, particularly 2,6-lutidine (2,6-dimethylpyridine), is the most common approach to producing pyridine-2,6-dicarboxylic acid. Various oxidizing agents have been utilized, each with its own set of advantages and disadvantages in terms of reaction conditions, yield, and environmental impact.
One classical method involves the use of potassium permanganate (B83412) (KMnO₄). This strong oxidizing agent effectively converts the methyl groups of 2,6-lutidine into carboxylic acid functionalities. Another established route employs hexavalent chromium salts in an acidic environment. This two-stage process involves the oxidation of 2,6-dimethylpyridine (B142122) to form an intermediate molar addition compound, which is subsequently hydrolyzed to yield high-purity pyridine-2,6-dicarboxylic acid. ccspublishing.org.cn This method can achieve yields of over 80%. ccspublishing.org.cn
More contemporary approaches have focused on greener and more efficient catalytic systems. For instance, the auto-oxidation of 2,6-lutidine using oxygen in the presence of potassium tert-butoxide and a phase-transfer catalyst like 18-crown-6 (B118740) has been reported to produce pyridine-2,6-dicarboxylic acid in a 69% yield. nih.gov Another catalytic method utilizes a metal porphyrin compound as a catalyst and an oxygen-containing gas as the oxidant in an aqueous solvent, which offers the advantage of a recoverable catalyst. nih.gov
The choice of oxidizing agent and reaction conditions can be tailored to optimize the yield and purity of the final product. A summary of common oxidative methods is presented in the table below.
| Starting Material | Oxidizing Agent/Catalyst | Key Features | Reported Yield |
| 2,6-Lutidine | Potassium permanganate | Traditional, strong oxidant | Variable |
| 2,6-Dimethylpyridine | Hexavalent chromium salts | Two-stage process, high purity | >80% ccspublishing.org.cn |
| 2,6-Lutidine | O₂ / tert-BuOK / 18-crown-6 | Phase-transfer catalysis | 69% nih.gov |
| 2,6-Lutidine | O₂ / Metal porphyrin catalyst | Recoverable catalyst | High |
Exploratory Alternative Syntheses
In addition to oxidative routes, researchers have explored alternative synthetic pathways to pyridine-2,6-dicarboxylic acid and its derivatives. One notable method begins with 2,6-dichloropyridine, which is reacted with magnesium and an initiator like 1,2-dibromoethane (B42909) in tetrahydrofuran (B95107) to form a Grignard-like reagent. nih.gov Subsequent reaction with carbon dioxide at low temperatures, followed by acidification, yields pyridine-2,6-dicarboxylic acid with a reported yield of 94.5%. nih.gov
Another innovative approach involves a multi-step synthesis starting from 1,7-pimelic acid or its diester. google.com This process includes halogenation, cyclization with ammonia (B1221849) to form a dihydropyridine (B1217469) derivative, and subsequent oxidation to furnish the final product. google.com Furthermore, a one-pot method for synthesizing 4-substituted pyridine-2,6-dicarboxylic acid derivatives has been developed, starting from aldehydes and pyruvates that react to form dihydropyran derivatives, which are then treated with ammonium (B1175870) acetate (B1210297). oist.jp This method is advantageous due to its mild conditions and high atom economy. oist.jp
Conversion Strategies to Dipotassium (B57713) Pyridine-2,6-dicarboxylate (B1240393)
The conversion of pyridine-2,6-dicarboxylic acid to its dipotassium salt is a straightforward acid-base neutralization reaction. The process typically involves dissolving the acid in an aqueous medium and adding a stoichiometric amount of a potassium base, followed by isolation of the salt through crystallization.
Aqueous Neutralization Protocols
The standard protocol for preparing dipotassium pyridine-2,6-dicarboxylate involves the reaction of pyridine-2,6-dicarboxylic acid with two equivalents of potassium hydroxide (B78521) (KOH) in an aqueous solution. The reaction is typically carried out by dissolving the dicarboxylic acid in water, which may require gentle heating to achieve complete dissolution. A solution of potassium hydroxide is then added dropwise to the acidic solution. The neutralization reaction is exothermic, and the pH of the solution is monitored to ensure complete conversion to the dipotassium salt. A patent for a related compound details dissolving potassium hydroxide in water, cooling the solution, and then adding the pyridine-based acid. nih.gov
Controlled Crystallization for Salt Isolation
Once the neutralization is complete, the this compound is isolated from the aqueous solution by controlled crystallization. The process generally involves concentrating the solution by evaporating a portion of the water to induce supersaturation. Subsequent slow cooling of the concentrated solution allows for the formation of well-defined crystals.
For instance, in the synthesis of a related compound, dipotassium 3-hydroxy-6-(sulfonatooxy)pyridine-2-carboxylate monohydrate, the product was crystallized from a heated aqueous solution that was slowly cooled to room temperature and then further chilled. nih.gov The resulting crystals were then collected by filtration and washed with a solvent in which the salt has low solubility, such as acetone (B3395972) or ethanol (B145695), to remove any remaining impurities and to aid in drying. nih.gov The purity of the isolated salt can be assessed using techniques such as elemental analysis and spectroscopy.
Advanced Functionalization and Derivatization Approaches
The pyridine-2,6-dicarboxylate scaffold is a versatile platform for the development of more complex molecules with tailored properties. Functionalization can occur at the carboxylic acid groups or on the pyridine (B92270) ring itself, leading to a wide array of derivatives with applications in coordination chemistry, materials science, and catalysis.
The carboxylic acid groups are readily converted into other functional groups, such as esters and amides. The synthesis of pyridine-2,6-dicarboxylic acid esters can be achieved through various methods, including one-pot reactions starting from pyridine-2,6-dicarbonyl dichloride. mdpi.com These ester derivatives are valuable as O,N,O-pincer ligands in the formation of metal complexes. mdpi.com Similarly, coupling of pyridine-2,6-dicarboxylic acid with amines leads to the formation of bis-amides, which are of interest for their potential in catalysis and molecular devices. nih.gov
Functionalization of the pyridine ring itself allows for the introduction of substituents at various positions, thereby tuning the electronic and steric properties of the molecule. For example, 4-substituted pyridine-2,6-dicarboxylic acid derivatives can be synthesized through methods that allow for the introduction of aryl or alkoxy groups at the 4-position. ccspublishing.org.cnoist.jp These functionalized derivatives are important building blocks for bioactive molecules and functional materials. oist.jp The derivatization of pyridine-2,6-dicarboxylic acid has been extensively explored in the context of coordination chemistry, where the resulting ligands form stable complexes with a variety of metal ions, including lanthanides and transition metals. researchgate.netdntb.gov.uaorganic-chemistry.org
| Functionalization Site | Reaction Type | Resulting Derivative | Potential Applications |
| Carboxylic Acid Groups | Esterification | Pyridine-2,6-dicarboxylic acid esters | O,N,O-pincer ligands for metal complexes mdpi.com |
| Carboxylic Acid Groups | Amidation | Pyridine-2,6-dicarboxamides | Catalysis, coordination chemistry, molecular devices nih.gov |
| Pyridine Ring (4-position) | Substitution | 4-Aryl or 4-alkoxy-pyridine-2,6-dicarboxylic acids | Bioactive molecules, functional materials ccspublishing.org.cnoist.jp |
| Pyridine-2,6-dicarboxylate | Complexation | Metal-organic frameworks, coordination complexes | Gas storage, separation, catalysis, sensing researchgate.netdntb.gov.uaorganic-chemistry.org |
Synthesis of Pyridine-2,6-dicarboxylate Esters and Diesters
The synthesis of pyridine-2,6-dicarboxylate esters and diesters is a fundamental step in the functionalization of the pyridine-2,6-dicarboxylic acid core. These esters serve as crucial intermediates for further chemical transformations, including the preparation of amides, hydrazides, and more complex molecular architectures.
One of the most direct methods for the synthesis of pyridine-2,6-dicarboxylate diesters involves the reaction of pyridine-2,6-dicarbonyl dichloride with an appropriate alcohol. This method is highly efficient and proceeds under mild conditions. For instance, the reaction of pyridine-2,6-dicarbonyl dichloride with methanol (B129727) or phenol (B47542) in the presence of a base like triethylamine (B128534) (NEt3) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) yields the corresponding dimethyl or diphenyl esters. mdpi.com A study reported the synthesis of bis(2-iodophenyl)pyridine-2,6-dicarboxylate by reacting pyridine-2,6-dicarbonyl dichloride with 2-iodophenol (B132878) in dry diethyl ether with NEt3 and a catalytic amount of DMAP, resulting in a high yield of 82%. mdpi.com
Another common approach is the direct esterification of pyridine-2,6-dicarboxylic acid. However, this method can be challenging due to the low solubility of the diacid in common organic solvents. To overcome this, one-pot syntheses have been developed. For example, 4-substituted-pyridine-2,6-dicarboxylic acid derivatives can be synthesized in a one-pot reaction from pyruvates and aldehydes. researchgate.net This method involves the formation of dihydropyran derivatives, which then react with ammonium acetate to yield the desired pyridine diesters under mild conditions. researchgate.net
The choice of synthetic route can be influenced by the desired final product. For instance, in the synthesis of chiral linear and macrocyclic pyridine carboxamides, D-alanyl methyl ester was coupled with pyridine-2,6-dicarbonyl dichloride to produce the corresponding bis-ester, which was then further functionalized. mdpi.comnih.gov
Below is a table summarizing various synthetic methods for pyridine-2,6-dicarboxylate esters and diesters.
| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
| Pyridine-2,6-dicarbonyl dichloride | 2-Iodophenol, NEt3, DMAP, dry diethyl ether | Bis(2-iodophenyl)pyridine-2,6-dicarboxylate | 82 | mdpi.com |
| Pyridine-2,6-dicarbonyl dichloride | Methanol, anhydrous CuCl2, NEt3, 16h at RT | (HNEt3)[Cu(pydicMe2)Cl3] | 75 | mdpi.com |
| Pyridine-2,6-dicarbonyl dichloride | Phenol, anhydrous CuCl2, NEt3, 96h at 50°C | (HNEt3)[Cu(pydicPh2)Cl3] | 60 | mdpi.com |
| Aldehydes and Pyruvates | Pyrrolidine-acetic acid catalyst, ammonium acetate | 4-Substituted-pyridine-2,6-dicarboxylic acid esters | 45 (for 1g) | researchgate.net |
| Pyridine-2,6-dicarbonyl dichloride | D-alanyl methyl ester | 2,6-bis-D-alanyl pyridine methyl ester | Not specified | mdpi.comnih.gov |
Preparation of Pyridine-2,6-dicarboxamide Derivatives
Pyridine-2,6-dicarboxamide derivatives are of significant interest due to their ability to act as chelating ligands for various metal ions and their potential applications in materials science and as pharmacologically active compounds. mdpi.com The synthesis of these derivatives is typically achieved through the condensation of pyridine-2,6-dicarbonyl dichloride with a wide range of amines.
A general and straightforward method involves the reaction of pyridine-2,6-dicarbonyl dichloride, prepared from pyridine-2,6-dicarboxylic acid and oxalyl chloride with a catalytic amount of DMF, with the desired amine. mdpi.comnih.gov The reaction conditions can be tailored based on the reactivity and basicity of the amine. For instance, the synthesis of symmetrical pyridine-2,6-dicarboxamides can be performed by reacting the acyl chloride with aromatic amines in the presence of triethylamine to neutralize the HCl byproduct. nih.gov In cases where the amine is a pyrimidine (B1678525) or piperazine (B1678402) derivative, an excess of the amine itself can be used to act as a buffer. nih.gov
The versatility of this method allows for the incorporation of various functional groups into the final molecule. For example, a series of pyridine-bridged 2,6-bis-carboxamide Schiff's bases were prepared by first coupling pyridine-2,6-dicarbonyl dichloride with L-alanine or 2-methyl-alanine methyl ester to form the corresponding bis-esters. nih.gov These esters were then converted to bis-hydrazides via hydrazinolysis, which were subsequently reacted with various aromatic or heterocyclic aldehydes to yield the target Schiff's bases. nih.gov
The following table provides examples of the synthesis of pyridine-2,6-dicarboxamide derivatives.
| Starting Material | Amine | Reagents and Conditions | Product | Reference |
| Pyridine-2,6-dicarbonyl dichloride | 3- or 4-nitroaniline, 2-, 3-, or 4-aminopyridine | Et3N, DCM/THF, 0°C to RT, 24h | Aromatic pyridine-2,6-dicarboxamides | nih.gov |
| Pyridine-2,6-dicarbonyl dichloride | 2-aminopyrazine or 2-amino-, or 5-aminopyrimidine | DCM/THF, 0°C to RT, 24h | Heterocyclic pyridine-2,6-dicarboxamides | nih.gov |
| Pyridine-2,6-dicarbonyl dichloride | L-alanine methyl ester hydrochloride | -10°C, dichloromethane | N2,N6-Bis(1-methoxy-oxopropan-2-yl)pyridine-2,6-dicarboxamide | nih.gov |
| N2,N6-Bis(1-methoxy-oxopropan-2-yl)pyridine-2,6-dicarboxamides | Hydrazine hydrate | Absolute ethanol, reflux 6h | N2,N6-Bis(1-hydrazinyl)pyridine-2,6-dicarboxamides | nih.gov |
Design and Synthesis of Pyridine-2,6-dicarboxylate-Based Oligopeptide Scaffolds
The incorporation of the pyridine-2,6-dicarboxylate unit into peptide structures gives rise to oligopeptide scaffolds with unique conformational properties and the ability to coordinate metal ions. These scaffolds are designed to mimic natural protein structures and functions.
A study has detailed the synthesis and characterization of pyridine-substituted artificial oligopeptides with an aminoethylglycine backbone of varying lengths. nih.gov These oligopeptides were designed to serve as scaffolds for the self-assembly of multimetallic structures. The synthesis of these molecules allows for precise control over the number of pyridine units, which in turn influences the metal-binding properties of the scaffold. The identities and purities of these oligopeptides were confirmed using techniques such as mass spectrometry, NMR, HPLC, and pH titrations. nih.gov
The research demonstrated that these pyridine-substituted oligopeptides could stoichiometrically bind to Cu(II) and Pt(II) complexes, with the binding being dependent on the number of pyridine units in the peptide chain. nih.gov In contrast, analogous oligopeptides with methyl substituents instead of pyridine ligands showed significantly weaker or no binding, highlighting the crucial role of the pyridine-2,6-dicarboxylate moiety in metal coordination. nih.gov
Development of Pyridine-2,6-dicarboxylate-Containing Macrocycles and Polymeric Precursors
The rigid and pre-organized nature of the pyridine-2,6-dicarboxylate unit makes it an excellent building block for the construction of macrocycles and as a precursor for polymers with defined structures and properties.
The synthesis of macrocycles containing the pyridine-2,6-dicarboxamide unit has been achieved through various condensation reactions. For example, a [1+1] Schiff base macrocycle was synthesized by the condensation of 1,3-bis(2'-formylphenoxy)propane and N,N'-(2-aminophenyl)pyridine-2,6-dicarboxamide in the presence of sulfuric acid. sciengine.com This macrocycle could be further reduced to its corresponding saturated analogue. sciengine.com Another approach involves the reaction of bis-hydrazide derivatives of pyridine-2,6-dicarboxamide with dicarboxylic acid dianhydrides, such as 1,2,4,5-benzenetetracarboxylic acid dianhydride or 1,4,5,8-naphthalenetetracarboxylic acid dianhydride, to afford macrocyclic octacarboxamide pyridines. mdpi.comnih.gov
In the realm of polymer chemistry, pyridine-2,6-dicarboxylic acid and its derivatives are utilized as monomers for the synthesis of coordination polymers. These materials are of interest due to their fascinating topologies and potential applications in areas such as catalysis and fluorescent sensing. researchgate.net The self-assembly of pyridine-2,6-dicarboxylic acid with metal ions, often in the presence of other N-donor ligands, leads to the formation of one-, two-, or three-dimensional coordination polymers. researchgate.netacs.org The structure and properties of these polymers are influenced by the coordination geometry of the metal ion and the coordination modes of the pyridine-dicarboxylate ligand. acs.org
Coordination Chemistry of Pyridine 2,6 Dicarboxylate Ligands
Ligand Characterization and Diverse Coordination Modes
The pyridine-2,6-dicarboxylate (B1240393) ligand is known for its adaptability, capable of exhibiting several coordination modes. This flexibility allows for the construction of diverse molecular architectures, from simple mononuclear complexes to complex coordination polymers. The specific mode of coordination is influenced by several factors, including the nature of the metal ion, the presence of other co-ligands, the metal-to-ligand ratio, and the reaction conditions such as pH and solvent.
The most prevalent coordination mode for the pyridine-2,6-dicarboxylate ligand is as a tridentate O,N,O pincer-type ligand. In this arrangement, the metal center is simultaneously bonded to the pyridine (B92270) nitrogen and one oxygen atom from each of the two carboxylate groups. This forms two stable, five-membered chelate rings, a structural motif that significantly enhances the thermodynamic stability of the resulting complex. This robust chelation is observed across a vast range of metal ions, including those from the transition metal, lanthanide, and alkaline-earth series. In many instances, two pydc ligands coordinate to a single metal center in a nearly perpendicular orientation, resulting in a distorted octahedral geometry. This bis-tridentate coordination is a fundamental building block in supramolecular chemistry, exemplified by complexes like [Cr(pydc)2]⁻ and [Fe(pydc)2]⁻.
Table 1: Examples of Tridentate O,N,O Coordination in Metal Complexes
| Metal Ion | Complex Formula | Coordination Geometry | Reference(s) |
| Al(III) | [Al(pydc)2]⁻ | Distorted Octahedral | |
| Cr(III) | [Cr(pydc)2]⁻ | Octahedral | |
| Fe(III) | [Fe(pydc)2]⁻ | Distorted Octahedral | |
| Cu(II) | [Cu(pydc)(H2O)] | Distorted Square Pyramidal | |
| Dy(III) | [Dy(pydc)3]³⁻ | Distorted Tricapped Trigonal Prismatic |
While less common, the pyridine-2,6-dicarboxylate ligand can adopt coordination modes with lower denticity. In a bidentate N,O fashion, the ligand coordinates to a metal center through the pyridine nitrogen and an oxygen atom from only one of the two carboxylate groups. The second carboxylate group may remain uncoordinated, protonated, or involved in hydrogen bonding. This mode is often observed when steric hindrance from other bulky ligands prevents the typical tridentate chelation or in the formation of specific polymeric structures. For instance, in some manganese complexes, the ligand acts as a bidentate N,O-chelating anion.
Even rarer is the monodentate coordination, where the ligand binds solely through its pyridine nitrogen atom. In such cases, both carboxylate groups are typically uncoordinated and often deprotonated, balancing the charge of a cationic complex or participating in extensive hydrogen-bonding networks. Another variation is monodentate coordination through a single carboxylate oxygen, which has been observed in the self-assembly of certain tetranuclear copper(II) coordination polymers.
The ability of the carboxylate groups to bridge metal centers is a key feature of pydc chemistry, leading to the formation of multinuclear complexes and coordination polymers with 1D, 2D, or 3D architectures. The ligand can act as a bridge in several ways. A common bridging mode involves the pydc ligand being tridentate to one metal center while
Elucidation of Transition Metal Complexes
Ruthenium(II) and Vanadium(V) Complexes
The coordination chemistry of pyridine-2,6-dicarboxylate (often abbreviated as dipic or pydc) with ruthenium and vanadium has been a subject of significant research. With ruthenium, complexes in both the +2 and +3 oxidation states have been synthesized and characterized. The coordination mode of the dipicolinate ligand is versatile. For instance, treatment of various ruthenium precursors with pyridine-2,6-dicarboxylic acid can yield mononuclear complexes where the ligand coordinates in a tridentate (κ³-dipic) or bidentate (κ²-dipic) fashion. nih.gov Specific examples include the synthesis of cis-[Ru(phen)₂dipic]·9.5H₂O, where the dipicolinate acts as a bidentate N,O ligand in a distorted octahedral geometry around the Ru(II) center. manchester.ac.uk Ruthenium(II) complexes bearing 4-hydroxy-pyridine-2,6-dicarboxylic acid have also been prepared, demonstrating the tunability of the ligand structure. nih.gov
Studies on vanadium complexes with pyridine-2,6-dicarboxylic acid and its 4-hydroxy derivative have provided insights into their speciation in solution. nih.gov Research comparing vanadium(IV) and vanadium(V) complexes reveals that under similar conditions, their stability and structure differ significantly. Vanadium(V) has been found to form exclusively tridentate coordinated 1:1 complexes with these ligands. In contrast, vanadium(IV) can form complexes with both 1:1 and 1:2 metal-to-ligand stoichiometries. The formation of the 1:2 complex with vanadium(IV) is somewhat hindered, which is thought to be due to the relatively small size of the metal ion. nih.gov
Detailed Analysis of Coordination Geometries and Electronic Effects
The pyridine-2,6-dicarboxylate anion is a versatile ligand capable of adopting numerous coordination modes, leading to a wide array of complex geometries. manchester.ac.uk As a tridentate chelator, it typically binds to a metal center through the pyridine nitrogen and one oxygen atom from each of the two carboxylate groups. This N,O,O-coordination is common in many complexes. However, it can also act as a bidentate N,O ligand, as seen in some ruthenium(II) complexes. manchester.ac.uk Furthermore, it can function as a bridging ligand, connecting multiple metal centers to form coordination polymers with one-, two-, or three-dimensional structures. rsc.org The specific geometry adopted by the metal center is influenced by factors such as the metal ion's size, coordination number, and the presence of other co-ligands. Geometries such as distorted octahedra, tricapped trigonal prisms, and disordered square anti-prismatic arrangements have been observed in complexes with various metals. manchester.ac.uknih.goviaea.org
Electronic effects significantly influence the coordination properties and stability of the resulting complexes. The introduction of substituents onto the pyridine ring of the ligand can alter its electronic character and, consequently, its interaction with metal ions. A notable example is the 4-hydroxy-pyridine-2,6-dicarboxylic acid ligand. Upon complexation with vanadium, the pyridinol -OH group deprotonates at a much lower pKₐ value (around 3.7-4.1) compared to the free ligand. nih.gov This deprotonation enhances the ligand's affinity for the metal ion compared to the unsubstituted parent dipicolinic acid. nih.gov Conformational differences in related pyridine-2,6-dicarboxamide derivatives are also governed by steric and electronic factors, which dictate the planarity of the carboxamide groups relative to the pyridine ring. rsc.org
Lanthanide Ion Complexation and Spectroscopic Properties
Synthesis and Structural Characterization of Lanthanide(III)-Pyridine-2,6-dicarboxylate Complexes
The synthesis of lanthanide(III) complexes with pyridine-2,6-dicarboxylate (dpa or pda) has been achieved through various methods, including reactions in aqueous solutions and under hydrothermal conditions. rsc.orgresearchgate.net These methods typically involve reacting a lanthanide(III) salt, such as an acetate (B1210297) or nitrate (B79036), with pyridine-2,6-dicarboxylic acid. researchgate.netias.ac.in The resulting structures are highly dependent on the specific lanthanide ion used, the reaction stoichiometry, and the presence of other ligands or counter-ions.
Single-crystal X-ray diffraction has been instrumental in characterizing the solid-state structures of these complexes. A common feature is a high coordination number for the lanthanide ion, typically eight or nine. In many tris-complexes, [Ln(dpa)₃]³⁻, the lanthanide center is nine-coordinate, with the three dpa ligands each acting in a tridentate fashion. rsc.org The coordination geometry is often described as a tricapped trigonal prism. anu.edu.au The progressive decrease in ionic radius across the lanthanide series (the "lanthanide contraction") plays a crucial role in determining the final structure, leading to variations from one-dimensional zigzag chains for larger lanthanides like La(III) to two- and three-dimensional frameworks for smaller ones like Eu(III) and Tb(III). rsc.org The dpa ligand's ability to act as a bridge facilitates the formation of these extended polymeric networks. rsc.orgias.ac.in
Table 1: Structural Features of Selected Lanthanide(III)-Pyridine-2,6-dicarboxylate Complexes
| Complex | Ln(III) Ion(s) | Coordination Geometry | Dimensionality | Key Structural Feature | Reference |
|---|---|---|---|---|---|
| {[Ln(PDA)(ox)₀.₅(H₂O)₃]·H₂O}ₙ | La, Ce | Not Specified | 1D Zigzag Chain | Bridged by bis-bidentate oxalate. | rsc.org |
| {[Ln₂(PDA)(ox)₂·4(H₂O)]}ₙ | Nd, Sm | Not Specified | 2D (4,4) Grid | Square motifs of four Ln(III) ions serve as building blocks. | rsc.org |
| {[Ln₂(PDA)(ox)₂·7(H₂O)]}ₙ | Eu, Tb, Er | Not Specified | 3D Framework | Network fabricated through hexanuclear Ln(III) units. | rsc.org |
| NaLn(dipic)₂·7H₂O | Eu, Gd, Tb | Nine-folded {LnN₂O₇} polyhedra | 2D Layered | Layers built from {NaO₆} and {LnN₂O₇} polyhedra. | rsc.org |
| [Ln(dipicH)(H₂O)₄Ce(dipic)₃]·7H₂O | La, Ce, Pr | Not Specified | 1D Coordination Polymer | Heterometallic Ce(IV)-Ln(III) chain. | researchgate.net |
Luminescent Properties of Lanthanide-Pyridine-2,6-dicarboxylate Complexes
Complexes of lanthanide ions with pyridine-2,6-dicarboxylate are renowned for their luminescent properties. The dpa ligand acts as an efficient "antenna," absorbing ultraviolet light and transferring the energy to the central lanthanide ion. nih.govrsc.org This process, known as sensitized luminescence, populates the excited states of the Ln(III) ion, leading to its characteristic, sharp, line-like emission bands arising from internal 4f-4f electronic transitions. nih.gov The unique optical properties of these complexes include large Stokes shifts and long-lived excited states. nih.gov
The effectiveness of the energy transfer and the resulting luminescence are dependent on several factors, including the specific lanthanide ion and modifications to the dpa ligand. Studies have demonstrated sensitized emission across a wide spectral range, from the visible to the near-infrared (NIR), by varying the lanthanide ion (e.g., Pr³⁺, Nd³⁺, Dy³⁺, Er³⁺, Eu³⁺, Tb³⁺). rsc.organu.edu.aunih.gov Modifying the dpa ligand, for example by introducing chloro or bromo substituents, can alter the ligand's singlet and triplet state energies, which in turn affects the efficiency of energy transfer. anu.edu.aunih.gov For instance, complexes with 4-chloro-substituted dpa have shown enhanced sensitization of Nd³⁺ NIR emission by approximately five-fold compared to the unsubstituted ligand. anu.edu.au The luminescence of Eu(III) and Dy(III) has been observed in heterometallic Ce(IV)-Ln(III) systems, with direct chelation leading to enhanced luminescence compared to bridging coordination. researchgate.net
Table 2: Luminescence Data for Selected Lanthanide-Pyridine-2,6-dicarboxylate Complexes
| Lanthanide Ion | Ligand | Key Observation | Reference |
|---|---|---|---|
| Pr³⁺, Nd³⁺, Dy³⁺, Er³⁺ | Pyridine-2,6-dicarboxylic acid (dpa) | Sensitized emission from 500 nm to 1850 nm. | anu.edu.aunih.gov |
| Nd³⁺ | 4-chloro-dpa | ~5-fold enhancement of NIR emission vs. dpa. | anu.edu.au |
| Er³⁺ | 3,5-dibromo-dpa | ~2-fold enhancement of NIR emission vs. dpa. | anu.edu.au |
| Eu³⁺, Dy³⁺ | dpa in Ce(IV)-Ln(III) system | Metal-centered luminescence observed. | researchgate.net |
| Sm³⁺, Dy³⁺, Tb³⁺ | 2,2′-bipyridine-6,6′-dicarboxylic acid | Exhibit significant characteristic luminescence from ligand to Ln(III) ion. | researchgate.net |
Conformation Studies of Lanthanide(III) Pyridine-2,6-dicarboxylate Complexes in Solution
The conformation and dynamics of lanthanide-dipicolinate complexes in solution have been effectively probed using ¹H Nuclear Magnetic Resonance (NMR) spectroscopy. iaea.orgnih.gov These studies reveal that the structures in solution can be complex and dynamic. For bis-complexes, [Ln(dpa)₂]⁻, the ligands are shown to be mobile on the surface of the complex, existing in a state of fast exchange between different conformations at room temperature. iaea.orgnih.gov Despite this mobility, the average disposition of the dipicolinate anions is consistent with that expected for a tricapped trigonal prism structure, where water molecules likely complete the nine-coordinate sphere. anu.edu.aunih.gov The rate of this exchange decreases with the decreasing ionic radius of the central lanthanide ion across the series. iaea.orgnih.gov
For the tris-complexes, [Ln(dpa)₃]³⁻, the solution structure is also described as a tricapped-trigonal prism, particularly for the lanthanides in the second half of the series. iaea.orgnih.gov The ligands wrap helically around the metal ion, creating chiral enantiomers in solution. Paramagnetic NMR has proven to be a powerful tool for analyzing the rich chemical speciation that can occur in solutions of these complexes. researchgate.net In some cases, NMR and X-ray analysis have shown that the complexes possess the same fundamental structure in both the solid state and in solution. rsc.org The analysis of crystal field splitting in europium emission spectra further supports the idea that the coordination environment around the europium ion can be similar in both the crystal and in solution. rsc.org
Supramolecular Architectures and Solid State Assembly
Intermolecular Interactions Governing Supramolecular Assembly
The specific arrangement of pyridine-2,6-dicarboxylate (B1240393) anions, potassium cations, and any co-crystallized solvent molecules is governed by a hierarchy of non-covalent interactions. These forces work in concert to create a thermodynamically stable, three-dimensional lattice.
Hydrogen bonds are fundamental to the supramolecular chemistry of pyridine-2,6-dicarboxylate salts, particularly in their hydrated forms.
O–H···O Interactions: In hydrated crystals of related compounds, such as dipotassium (B57713) 3-hydroxy-6-(sulfonatooxy)pyridine-2-carboxylate monohydrate, water molecules play a crucial role in the supramolecular assembly. nih.govuky.edu They act as hydrogen bond donors, forming strong O–H···O bonds with the oxygen atoms of the carboxylate groups. These interactions are pivotal in linking the primary ionic components into a cohesive, three-dimensional network. nih.gov The parent pyridine-2,6-dicarboxylic acid itself is known to form robust, one-dimensional supramolecular structures stabilized by strong symmetric double hydrogen bonds between the carboxylic acid groups. rsc.orgnih.gov
N–H···O Interactions: While not present in dipotassium pyridine-2,6-dicarboxylate itself, N–H···O bonds are a dominant feature in related dicarboxamide derivatives and co-crystals. In these systems, amide hydrogens form strong hydrogen bonds with carboxylate or carbonyl oxygens, often creating predictable patterns like hydrogen-bonded rings. mdpi.com
A summary of typical hydrogen bond types found in related structures is presented below.
| Hydrogen Bond Type | Donor | Acceptor | Role in Assembly |
| O–H···O | Water (H₂O), Hydroxyl (-OH) | Carboxylate Oxygen | Network formation, linking primary units |
| N–H···O | Amide (-NH) | Carboxylate/Carbonyl Oxygen | Dimer and chain formation (in amides) |
| C–H···O | Pyridine (B92270) Ring (C-H) | Carboxylate Oxygen | Stabilization of 3D networks |
The aromatic nature of the pyridine ring is a key feature that allows for π-stacking and anion–π interactions, which are crucial for the organization of molecules in the solid state.
π-Stacking: The planar pyridine rings of the dicarboxylate anions often arrange in parallel or offset face-to-face orientations, leading to stabilizing π–π stacking interactions. This is a recurring motif in the crystal structures of pyridine-2,6-dicarboxylate compounds, including the aforementioned dipotassium salt derivative, where π–π stacking of pyridine rings contributes to the formation of the 3D network. nih.govresearchgate.net The centroid-to-centroid distances for such interactions in related compounds typically fall in the range of 3.3 to 4.3 Å. chimia.chresearchgate.net These interactions help to organize the molecules into columns or layers. chimia.ch
Anion–π Interactions: Anion–π interactions occur between an anion and the electron-deficient face of a π-system. bldpharm.com The pyridine ring, especially when coordinated to metal ions or in a cationic environment, becomes electron-deficient, making it a suitable candidate for such interactions. In the case of this compound, the carboxylate groups of one anion can interact with the π-system of an adjacent pyridine ring. These interactions, though often weaker than classical hydrogen bonds, are significant in directing the crystal packing and have been studied in various biological and supramolecular systems. chemicalbook.com
Beyond the more common interactions, other subtle forces can also play a role in the crystal packing. These include C–H···N and various π-hole interactions. In esters of pyridine-2,6-dicarboxylic acid, a novel triple supramolecular contact involving one N(pyridine)···H–C(pyridine) and two C=O···H–C(pyridine) interactions has been observed, which drives the assembly of molecules into infinite tapes. rsc.org Although specific to the ester derivatives, this highlights the capacity of the pyridine-2,6-dicarboxylate scaffold to participate in diverse and specific non-covalent bonding.
Crystal Engineering and Self-Assembly of Pyridine-2,6-dicarboxylate Compounds
The pyridine-2,6-dicarboxylate ligand is a versatile building block in crystal engineering due to its rigid structure and multiple coordination sites (the nitrogen atom and two carboxylate groups). This allows for the self-assembly of metal-organic complexes into a variety of architectures with different dimensionalities.
When combined with various metal ions, the pyridine-2,6-dicarboxylate ligand readily forms one-dimensional (1D) coordination polymers. In these structures, the metal ions act as nodes, and the dicarboxylate ligands act as linkers. For example, lanthanide complexes have been shown to form 1D zigzag chains. researchgate.net The parent acid can also form 1D chains through hydrogen bonding. rsc.org In the context of the dipotassium salt, the K⁺ ions and dicarboxylate anions can be envisioned to form ionic chain-like motifs, which are then further assembled into higher-dimensional structures through the weaker non-covalent interactions discussed previously.
The extension of dimensionality from 1D chains to 2D sheets and 3D networks is a common feature in the crystal engineering of pyridine-2,6-dicarboxylate compounds.
Two-Dimensional Sheets: 1D chains can be linked into 2D sheets through intermolecular forces like hydrogen bonding and π–π stacking. researchgate.net In heterometallic systems, such as those containing both Sm(III) and Na(I), the pyridine-2,6-dicarboxylate ligand facilitates the formation of 2D sheet-based complexes.
Three-Dimensional Networks: The final supramolecular architecture is often a complex three-dimensional network. These networks are built by the interconnection of lower-dimensional motifs. For instance, 2D layers can be linked through further hydrogen bonds or π-stacking interactions to form a 3D framework. researchgate.net In the case of dipotassium 3-hydroxy-6-(sulfonatooxy)pyridine-2-carboxylate monohydrate, a combination of O–H···O hydrogen bonds, C–H···O interactions, and π–π stacking results in a stable 3D network, providing a direct model for the type of assembly expected for this compound. nih.govuky.edu
The table below summarizes the dimensional evolution based on interaction types.
| Dimensionality | Primary Driving Interactions | Secondary/Linking Interactions |
| 1D | Metal-ligand coordination, Strong H-bonds | - |
| 2D | Linkage of 1D chains | H-bonds, π-stacking |
| 3D | Linkage of 2D sheets/1D chains | H-bonds, π-stacking, C-H···O interactions |
Host-Guest Chemistry and Enclathration Phenomena in Crystalline Structures
The ability of this compound and its related compounds to form host-guest complexes, particularly through the inclusion of solvent molecules in their crystal lattices, is a noteworthy aspect of their solid-state chemistry. This phenomenon, known as enclathration, is significantly influenced by the molecular structure and the non-covalent interactions present.
Research into the crystalline structure of derivatives of this compound has provided insight into its host-guest capabilities. A key example is dipotassium 3-hydroxy-6-(sulfonatooxy)pyridine-2-carboxylate monohydrate. In this compound, a water molecule is incorporated into the crystal lattice. nih.govnih.gov The components of this structure, which include the pyridine ring with its substituents, two potassium cations for charge balance, and the water molecule of crystallization, are interconnected in a three-dimensional network. This network is stabilized by O-H···O hydrogen bonds originating from the water molecule, C-H···O interactions, and π–π stacking of the pyridine rings. nih.govnih.gov The presence of the water molecule as a guest within the host lattice of the dipotassium salt is a clear demonstration of enclathration.
This tendency to form hydrates is not limited to the dipotassium salt derivatives. The parent compound, pyridine-2,6-dicarboxylic acid, and its amide derivatives also exhibit the formation of crystalline hydrates and solvates. For instance, studies on pyridine-2,6-dicarboxamide derivatives have shown that crystals can be obtained as hydrates, containing one or even three water molecules within the asymmetric unit. In some cases, other solvent molecules like acetone (B3395972) can also be co-included, forming solvates. The presence of water, in particular, has been noted to promote the crystallization of these compounds, highlighting its role in stabilizing the crystal lattice. nih.gov The formation of these hydrated and solvated structures underscores the propensity of the pyridine-2,6-dicarboxylate scaffold to engage in host-guest chemistry.
Polymorphism Studies in Pyridine-2,6-dicarboxylic Acid and its Derivatives
Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a critical area of study in materials science and pharmaceuticals. Pyridine-2,6-dicarboxylic acid, the parent acid of the dipotassium salt, has been the subject of polymorphism studies that reveal the delicate balance of intermolecular forces in its solid state.
A significant finding in this area is the discovery of a new polymorph of anhydrous pyridine-2,6-dicarboxylic acid (also known as dipicolinic acid). rsc.org This new polymorph is notable because it favors salt formation (zwitterionic form) over the more commonly observed carboxylic acid dimerization. This indicates a competitive relationship between different "robust" synthons, which are reliable and predictable patterns of intermolecular interactions. The study also detailed the solid-state architectures of a novel dihydrate of dipicolinic acid and a monohydrate of its 4-chloro analogue, further expanding the known crystalline forms of this compound and its derivatives. rsc.org
The crystal structure of one of the anhydrous polymorphs of pyridine-2,6-dicarboxylic acid has been determined to be orthorhombic, with the space group Pna21. rsc.org The detailed crystallographic data provides a foundation for understanding the packing and intermolecular interactions within this specific polymorphic form.
Catalytic Applications of Pyridine 2,6 Dicarboxylate Systems
Metal-Pyridine-2,6-dicarboxylate Complexes in Catalysis
Complexes of pyridine-2,6-dicarboxylate (B1240393) have been investigated as catalysts for the oxidative degradation of organic pollutants and the oxidation of hydrocarbons. These processes are crucial for environmental remediation and chemical synthesis.
New isostructural, two-dimensional mixed-metal pyridine (B92270) dicarboxylates have been synthesized and shown to be photocatalytically active. researchgate.net Specifically, compounds with the general formula [M(H₂O)₃Co{C₅N₁H₃(COO)₂}₃], where M can be Gadolinium (Gd), Dysprosium (Dy), or Yttrium (Y), act as effective heterogeneous catalysts for degrading organic dyes, such as Remazol Brilliant Blue R and Orange G, under UV light. researchgate.net The degradation rate of these dyes was shown to be dependent on the concentration of the catalyst used. researchgate.net
In addition to photodegradation, metal-pydc complexes can catalyze peroxidative oxidation reactions. For instance, a heterometallic polymer containing Co(II) and Ni(II) bridged by pyridine-2,6-dicarboxylate has been reported as a catalyst for the mild, homogeneous peroxidative oxidation of cyclohexane. researchgate.net
The development of efficient water oxidation catalysts (WOCs) is a critical step in artificial photosynthesis and the production of hydrogen fuel. Ruthenium complexes incorporating the pyridine-2,6-dicarboxylate ligand have emerged as promising candidates for this transformation.
Researchers have synthesized and studied mononuclear heteroleptic Ruthenium(III) complexes with the anionic pyridine-2,6-dicarboxylate (pdc²⁻) ligand. researchgate.netorganic-chemistry.org A detailed investigation into their water-oxidation process, both chemically (using cerium(IV) ammonium (B1175870) nitrate (B79036), CAN, as an oxidant) and electrochemically, has been carried out. organic-chemistry.org These studies reveal that the catalytic cycle proceeds via a sequential proton-electron transfer process to form a high-valent Ru(V)=O species, which is responsible for oxidizing water. organic-chemistry.org The electronic properties of other ligands in the complex can significantly influence the catalytic efficiency. organic-chemistry.orgnih.gov For example, in a series of [Ru(hdc)(py-R)₃] complexes, where hdc²⁻ is 4-hydroxypyridine-2,6-dicarboxylate, stronger electron-donating groups on the ancillary pyridine ligands resulted in lower oxidation potentials and higher catalytic currents for water oxidation. nih.gov
The performance of these catalysts can be quantified by their Turnover Frequency (TOF), which measures the number of substrate molecules converted per catalyst molecule per unit time.
| Complex | Oxidant | TOF (s⁻¹) | pH |
|---|---|---|---|
| [Ru(pdc)(bpy)Cl] | CAN | 3.48 x 10⁻⁴ | ~1 |
| [Ru(pdc)(4,4′-dimethylbpy)Cl] | CAN | 1.18 x 10⁻³ | ~1 |
While pyridine-2,6-dicarboxylic acid itself acts as an effective organocatalyst for the hydrophosphonylation of aldehydes and ketones (discussed in section 5.2), its metal complexes are known to catalyze other important organic transformations, particularly C-H bond functionalization. rsc.orgorganic-chemistry.org
Palladium(II) complexes derived from 2,6-pyridinedicarboxylic acids have demonstrated the ability to catalyze the homogeneous, regioselective aerobic oxidation of 5- and 6-substituted 8-methylquinolines. This reaction occurs in a solution of acetic acid and acetic anhydride (B1165640) to produce the corresponding 8-quinolylmethyl acetates in high yields, with the corresponding carboxylic acids as minor products.
Furthermore, complexes such as the Co(II)/Ni(II) pyridine-2,6-dicarboxylate polymer mentioned previously are effective for the peroxidative oxidation of cyclohexane. researchgate.net The versatility of the pydc ligand and its derivatives, like pyridine-2,6-dicarboxamides, makes them valuable components in designing systems for various catalytic organic transformations. rsc.orgrsc.org
Organocatalytic Roles of Pyridine-2,6-dicarboxylic Acid Derivatives
Beyond its role as a ligand in metal-based catalysis, pyridine-2,6-dicarboxylic acid (PDA) can function as a metal-free organocatalyst. It has proven to be a highly effective, bifunctional catalyst for the hydrophosphonylation of aldehydes and ketones with trimethylphosphite in water. organic-chemistry.org This reaction is a direct and environmentally friendly method for synthesizing α-hydroxy phosphonates, which are compounds of significant biological interest. organic-chemistry.org
The catalytic mechanism involves PDA generating hydronium ions in water, which activates the carbonyl group of the aldehyde or ketone for a nucleophilic attack by the phosphite. organic-chemistry.org This method is noted for being cost-effective, operationally simple, and aligned with green chemistry principles by avoiding hazardous solvents and toxic metal catalysts. organic-chemistry.org The reaction proceeds with high yields and short reaction times for a variety of substrates. organic-chemistry.org
| Substrate (Aldehyde/Ketone) | Time (h) | Yield (%) |
|---|---|---|
| 4-Chlorobenzaldehyde | 1.5 | 95 |
| 4-Methylbenzaldehyde | 2.0 | 92 |
| Benzaldehyde | 2.5 | 90 |
| 4-Nitrobenzaldehyde | 4.0 | 85 |
| 2-Methoxybenzaldehyde | 3.0 | 90 |
| Cinnamaldehyde | 2.5 | 88 |
| Cyclohexanone | 4.0 | 85 |
| Acetophenone | 5.0 | 80 |
Catalyst Reusability and Efficiency in Homogeneous and Heterogeneous Systems
The efficiency and practicality of a catalytic system are heavily dependent on whether the catalyst is homogeneous (in the same phase as the reactants) or heterogeneous (in a different phase). researchgate.net Homogeneous catalysts often exhibit higher activity and selectivity because every catalyst molecule can act as an active site. researchgate.net However, a major drawback is the difficulty in separating the catalyst from the reaction products for reuse. researchgate.net Heterogeneous catalysts, typically solids, are easily separated from liquid or gas phase reaction mixtures, which simplifies recycling and reduces costs. researchgate.net
The organocatalytic system using pyridine-2,6-dicarboxylic acid for hydrophosphonylation is an example of a highly efficient homogeneous system. organic-chemistry.org The catalyst, dissolved in water, is reusable and maintains high efficiency across multiple reaction cycles. organic-chemistry.org Similarly, the palladium-pydc complexes used for the aerobic oxidation of methylquinolines operate in a homogeneous solution.
In contrast, the mixed-metal pyridine dicarboxylates used for the photocatalytic degradation of organic dyes are heterogeneous catalysts. researchgate.net This represents a key advantage for practical applications, as the solid catalyst can be easily recovered from the treated water and reused, aligning with the principles of green and sustainable chemistry. researchgate.net The development of methods to "heterogenize" homogeneous catalysts—for instance, by anchoring them to a solid support—is an active area of research aiming to combine the high activity of homogeneous systems with the ease of separation of heterogeneous ones. researchgate.net
Materials Science Innovations Utilizing Pyridine 2,6 Dicarboxylate
Synthesis and Design of Metal-Organic Frameworks (MOFs)
Pyridine-2,6-dicarboxylate (B1240393) is a foundational ligand in the design and synthesis of Metal-Organic Frameworks (MOFs). Its ability to coordinate with metal ions through its nitrogen atom and two carboxylate oxygen atoms allows for the construction of robust and diverse network structures. mdpi.comnih.gov The final dimensionality of the MOF, whether a 1D chain, a 2D layer, or a 3D framework, can be precisely controlled by factors such as the choice of metal ion, the use of auxiliary ligands or "spacers," and the reaction conditions. rsc.orgresearchgate.net
Hydrothermal synthesis is a common method for creating these structures. For instance, reacting pyridine-2,6-dicarboxylic acid with copper(II) nitrate (B79036) in the presence of different N-heterocyclic spacers can yield 1D, 2D, or 3D MOFs. rsc.orgresearchgate.net The use of a 4,4'-bipyridine (B149096) spacer, for example, results in a 2D network. rsc.orgresearchgate.net Similarly, self-assembly with zinc(II) salts under hydrothermal conditions has produced both 1D zigzag chains and 2D grid-like networks. nih.gov The introduction of a hydroxyl group to the pyridine (B92270) ring, creating 4-hydroxypyridine-2,6-dicarboxylic acid, can further alter the resulting structure, demonstrating the stereochemical influence on the final framework. nih.gov Research has also explored the use of lanthanide ions like Nd(III), Gd(III), Dy(III), and Er(III) to create 2D and 3D microporous coordination polymers with this ligand. nih.govdocumentsdelivered.com
| Metal Ion | Ancillary Ligand/Conditions | Resulting Structure | Dimensionality | Reference |
| Copper(II) | Various N-heterocycle spacers | Varied MOF structures | 1D, 2D, or 3D | rsc.orgresearchgate.net |
| Zinc(II) | Water | Zigzag chain polymer | 1D | nih.gov |
| Zinc(II) | 4-hydroxypyridine-2,6-dicarboxylate | (4,4) net | 2D | nih.gov |
| Neodymium(III) | Water | Microporous coordination polymer | 3D | nih.gov |
| Gadolinium(III) | Water | 2D coordination polymer | 2D | nih.gov |
Development of Functional Coordination Polymers for Advanced Applications
Beyond structural novelty, coordination polymers built with pyridine-2,6-dicarboxylate are developed for specific, advanced functions. The ligand's ability to form stable complexes with a variety of metals is key to imbuing the resulting materials with desired properties, such as catalytic activity, luminescence, and sensing capabilities. researchgate.netnih.gov
For example, five novel coordination polymers based on 2,6-pyridinedicarboxylic acid with Co(II), Ni(II), and Zn(II) have been synthesized, forming 3D framework structures. researchgate.net These materials have shown potential for the photo-catalytic degradation of organic dyes. researchgate.net Furthermore, a zinc-based polymer from this series exhibits strong luminescence, making it a candidate for fluorescence sensing of specific ions like Cr₂O₇²⁻. researchgate.net The adaptability of the pyridine-dicarboxylate linker has also been leveraged to create manganese(II), cobalt(II/III), and nickel(II) coordination polymers with catalytic potential in organic reactions like the Knoevenagel condensation. nih.gov The choice of metal and co-ligands, such as 4,4′-bis(imidazole)biphenyl, is crucial in defining the final topology and functionality of the polymer. researchgate.net
| Metal Ion(s) | Co-Ligand | Polymer Structure | Advanced Application | Reference |
| Co(II), Ni(II), Zn(II) | 4,4′-bis(imidazole)biphenyl (bibp) | 3D Framework | Photocatalysis, Fluorescence Sensing | researchgate.net |
| Co(II), Ni(II) | 4,4′-bis(benzoimidazo-l-yl)biphenyl (bbibp) | 3D Framework | Photocatalysis | researchgate.net |
| Mn(II), Co(II/III), Ni(II), Cu(II) | 1,10-phenanthroline, 2,2′-bipyridine, etc. | 2D Layers and 3D MOF | Catalysis (Knoevenagel condensation) | nih.gov |
| Copper(II) | 4-amidinopyridine | Tetranuclear Coordination Polymer | Not specified | researchgate.net |
Integration into Advanced Polymeric Materials and Resins
Pyridine-2,6-dicarboxylic acid is not only a ligand for coordination chemistry but also a valuable monomer for synthesizing advanced polyesters and resins. google.comwur.nl These materials are of interest for applications requiring specific thermal properties, solubility, and sustainability. google.comwur.nl
A notable application is in the creation of nitrogen-containing polyester (B1180765) resins for surface coatings. These resins are prepared by condensing a pyridine dicarboxylic acid, such as the 2,6-isomer, with a glycol (e.g., ethylene (B1197577) glycol, propanediol) under polyesterification conditions. google.com The resulting condensate, which is soluble in organic solvents, can be treated with an acid to become highly soluble in water, offering a significant advantage by reducing the fire hazards associated with organic solvents in coating applications. google.com These water-soluble resins can be applied to surfaces and baked to form durable, hard finishes. google.com
Research into bio-based polymers has also highlighted pyridine dicarboxylic acid as a renewable building block. wur.nl A polyester synthesized from 2,6-PDC and ethylene glycol was found to have a glass transition temperature (Tg) of 75 °C, which is slightly higher than that of the common petroleum-based polyester, poly(ethylene terephthalate) (PET). wur.nl This demonstrates the potential for PDC-based polyesters to serve as sustainable alternatives with comparable or enhanced material properties. wur.nl
| Polymer Type | Monomers | Key Properties | Potential Application | Reference |
| Polyester Resin | Pyridine dicarboxylic acid, Glycol (2-10 carbons) | Convertible to water-soluble form | Baked-finish surface coatings | google.com |
| Polyester | Pyridine-2,6-dicarboxylic acid, Ethylene glycol | Glass Transition Temp (Tg) = 75 °C | Sustainable polymer alternative to PET | wur.nl |
Pyridine-2,6-dicarboxylate-Based Adsorbents for Environmental Applications (e.g., Heavy Metal Removal)
The strong metal-chelating ability of the pyridine-2,6-dicarboxylate moiety makes it an excellent candidate for developing adsorbents for environmental remediation, particularly for the removal of toxic heavy metal ions from wastewater. sigmaaldrich.comnih.gov Adsorption is considered a cost-effective and eco-friendly method for water treatment. rsc.orgbiomedres.us
A green biopolymer adsorbent has been developed by crosslinking chitosan (B1678972) with pyridine-2,6-dicarboxylic acid. sigmaaldrich.com This modification introduces the pydc functional group onto the chitosan backbone, creating highly effective binding sites for metal ions. This particular adsorbent has demonstrated efficiency in the removal of copper(II) ions from aqueous solutions. sigmaaldrich.com The principle relies on the dicarboxylate groups and the pyridine nitrogen forming stable complexes with the metal ions, effectively sequestering them from the water. sigmaaldrich.com The use of a naturally abundant biopolymer like chitosan further enhances the material's profile as a sustainable solution for environmental cleanup. sigmaaldrich.com
| Adsorbent Material | Target Pollutant | Mechanism/Key Feature | Application | Reference |
| Pyridine-2,6-dicarboxylic acid crosslinked chitosan | Copper(II) ions | Chelation by pydc functional groups | Heavy metal removal from aqueous solution | sigmaaldrich.com |
Exploration in Energy Storage Materials (e.g., Anode Materials for Batteries)
The structural and electronic properties of materials derived from pyridine-2,6-dicarboxylate are being explored for applications in energy storage devices. MOFs constructed with this ligand are particularly promising due to their high porosity and the redox activity of their metal centers, which can facilitate ion storage and transport. researchgate.net
| Material | Device Type | Key Performance Metric | Value | Reference |
| Mn-MOF/rGO Composite | Supercapacitor | Specific Capacitance | 428.28 F g⁻¹ | researchgate.net |
| Rate Capability | 83.7% | researchgate.net | ||
| Overpotential (Oxygen Evolution) | 400 mV | researchgate.net |
Advanced Spectroscopic and Crystallographic Characterization Methodologies
Vibrational and Electronic Spectroscopy
Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Metal Complexes
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a vital spectroscopic technique for studying metal complexes containing unpaired electrons. For complexes involving pyridine-2,6-dicarboxylate (B1240393) (dpc), EPR provides detailed information about the electronic structure and coordination environment of the paramagnetic metal center.
Vanadium(IV) complexes with pyridine-2,6-dicarboxylic acid (H2dipic) have been explored using EPR spectroscopy. nih.gov The V(IV) ion, with its d¹ electron configuration, is EPR active. Studies have shown that vanadium(IV) forms both 1:1 and 1:2 metal-to-ligand complexes with this ligand. nih.gov Low-temperature EPR spectroscopy helps to elucidate the binding modes of these complexes. nih.gov The analysis of the hyperfine coupling constants and g-values from the EPR spectra allows for the determination of the coordination sphere around the V(IV) center. For instance, in the [VO(dipic)(H₂O)₂] complex, the tridentate coordination of the dipicolinate ligand (N, O, O) creates a specific electronic environment that is reflected in the EPR parameters.
Similarly, ESR spectroscopy has been used to characterize heterodimetallic complexes containing pyridine-2,6-dicarboxylic acid, providing insights into the geometry around the metal ions. researchgate.net
Table 1: Representative EPR Data for a Vanadium(IV)-dipic Complex
| Parameter | Value/Description | Reference |
|---|---|---|
| Metal Ion | Vanadium(IV) | nih.gov |
| Stoichiometry | 1:1 and 1:2 (Metal:Ligand) | nih.gov |
| Technique | Ambient and Low-Temperature EPR | nih.gov |
Mass Spectrometry (MS, ESI-MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical tool for determining the molecular weight and confirming the composition of dipotassium (B57713) pyridine-2,6-dicarboxylate complexes. Electrospray Ionization Mass Spectrometry (ESI-MS) is particularly well-suited for analyzing charged or polar metal complexes in solution.
Research on inhibitors for New Delhi Metallo-β-lactamase-1 (NDM-1) has involved the characterization of pyridine-2,6-dithiocarboxylic acid (PDTC) metal complexes using ESI-MS. nih.gov In one study, an iron complex, PDTC₂-Fe, was identified from a marine-derived Streptomyces species. The negative mode ESI-MS analysis revealed a molecular ion with a characteristic isotope pattern for iron at an m/z of 449.8431 [M-H]⁻. nih.gov This confirmed the molecular formula and the presence of iron in the complex. The synthesis of other metal complexes with PDTC was also confirmed by mass spectrometry. researchgate.net
Furthermore, the fragmentation patterns observed in the mass spectrum can provide structural information, showing how the ligand and metal ion are connected and how the complex breaks apart under ionization conditions.
Table 2: ESI-MS Data for an Iron Complex of a Pyridine-2,6-dicarboxylate Analogue
| Compound | Ionization Mode | Observed m/z | Inferred Species | Reference |
|---|
Luminescence and Fluorescence Spectroscopy for Photophysical Properties
Pyridine-2,6-dicarboxylate is an excellent "antenna" ligand for sensitizing the luminescence of lanthanide ions (Ln³⁺). Upon excitation of the ligand's π-π* transitions, efficient intramolecular energy transfer can occur to the metal center, which then emits light from its characteristic f-f transitions. This property is extensively studied using luminescence and fluorescence spectroscopy.
Complexes of europium(III) and terbium(III) with pyridine-2,6-dicarboxylate (dipic) are particularly noteworthy. rsc.orgnih.gov Studies have reported the synthesis of europium(III) complexes, such as Na[Eu(dipic)₂·3H₂O]·4H₂O and Na[Eu(dipic)₂·phen]·H₂O (where phen is 1,10-phenanthroline), which exhibit strong luminescence. rsc.org The lifetimes of these emissions are remarkably long. For instance, the lifetime for Na[Eu(dipic)₂·phen]·H₂O in ethanol (B145695) solution was found to be 3.23 ms (B15284909), which is among the longest reported. rsc.org This complex also displayed a quantum yield of 36.1% in ethanol. rsc.org The characteristic sharp emission bands of Eu³⁺ are observed, corresponding to the ⁵D₀ → ⁷Fₙ transitions.
Similarly, terbium(III) complexes with this ligand show the characteristic green emission of the Tb³⁺ ion. nih.gov The photophysical properties of these complexes, including excitation and emission wavelengths, lifetimes, and quantum yields, are crucial for their potential application in areas like bio-imaging and lighting. nih.govmanchester.ac.uk
Table 3: Photophysical Data for Europium(III)-dipic Complexes in Ethanol
| Complex | Lifetime (ms) | Quantum Yield (%) | Key Feature | Reference |
|---|---|---|---|---|
| Na[Eu(dipic)₂·3H₂O]·4H₂O | 2.38 | - | Long lifetime despite coordinated water | rsc.org |
Electrochemical Characterization (e.g., Cyclic Voltammetry)
Cyclic voltammetry (CV) is an electrochemical technique used to probe the redox properties of chemical species. For pyridine-2,6-dicarboxylic acid and its metal complexes, CV provides information on reduction and oxidation potentials, the stability of different oxidation states, and the mechanism of electron transfer processes.
The electrochemical behavior of dipicolinic acid (H₂dpc) has been studied in acidic and neutral aqueous solutions. rsc.org Using cyclic voltammetry, researchers have investigated its reduction mechanism. rsc.org In acidic solutions, a reduction peak is observed, while in neutral solutions, no significant redox peaks for the ligand itself are typically seen within the solvent window. researchgate.net
When a metal ion like Cu²⁺ is introduced, the cyclic voltammogram changes significantly, indicating complex formation. researchgate.net The redox process of the copper ion in the presence of the ligand can be observed, and parameters such as stability constants and the Gibbs free energies of complexation can be evaluated. researchgate.net For example, in a basic solution containing pyridine-2,6-dicarbohydrazide, the Cu²⁺/Cu⁺ redox process appeared as a quasi-reversible wave, indicating a diffusion-controlled reaction. researchgate.net These studies are critical for understanding the interaction between the ligand and metal ions in different environments.
Table 4: Cyclic Voltammetry Observations for Pyridine-2,6-dicarboxylate Derivatives
| System | Medium | Observation | Inferred Process | Reference |
|---|---|---|---|---|
| Dipicolinic Acid | Acidic | Reduction peak at -0.56 V (vs. reference) | Irreversible reduction of the ligand | rsc.orgresearchgate.net |
| Dipicolinic Acid | Neutral | No distinct redox peaks for the ligand | Ligand is electrochemically inactive in this range | researchgate.net |
Thermal Analysis Techniques (e.g., Thermogravimetric Analysis, Differential Scanning Calorimetry)
Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) or Differential Thermal Analysis (DTA) are used to study the thermal stability and decomposition behavior of materials.
For metal complexes of pyridine-2,6-dicarboxylic acid, TGA measures the change in mass as a function of temperature, revealing information about the loss of water molecules (hydrated vs. coordinated) and the decomposition of the organic ligand. DTA/DSC measures the difference in heat flow between the sample and a reference, indicating phase transitions, melting points, and decomposition temperatures.
Studies on heterodimetallic mixed metal complexes of 2,6-pyridinedicarboxylic acid have utilized TGA and DTA to characterize their thermal properties. researchgate.net The TGA curves typically show initial mass loss steps corresponding to the removal of water of hydration, followed by the loss of coordinated water molecules at higher temperatures. At even higher temperatures, the organic dicarboxylate ligand decomposes, eventually leaving a metal oxide residue. The DTA curves complement this data by showing endothermic or exothermic peaks associated with these mass loss events. This information is crucial for determining the thermal stability range of the complexes and for confirming their composition. researchgate.net
Table 5: General Thermal Decomposition Stages for Metal-dipic Complexes from TGA/DTA
| Temperature Range | Event | Technique | Observation | Reference |
|---|---|---|---|---|
| Low Temperature | Dehydration | TGA | Mass loss corresponding to water molecules | researchgate.net |
| Low Temperature | Dehydration | DTA/DSC | Endothermic peak | researchgate.net |
| High Temperature | Ligand Decomposition | TGA | Significant mass loss | researchgate.net |
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a principal method for investigating the electronic structure and properties of molecules. For pyridine-2,6-dicarboxylic acid and its derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to model various molecular characteristics. researchgate.netresearchgate.net
Molecular Geometry Optimization and Electronic Structure Analysis
The electronic structure of a molecule is paramount to its chemical reactivity. Key descriptors derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a crucial parameter that indicates the chemical reactivity and kinetic stability of a molecule. semanticscholar.org A smaller energy gap suggests that a molecule is more polarizable and has a higher chemical reactivity because it requires less energy to excite an electron from the HOMO to the LUMO. semanticscholar.org For a series of pyridine (B92270) dicarboxylic acids, DFT calculations have shown that the HOMO-LUMO gap varies with the substitution pattern. electrochemsci.org While a precise value for dipotassium (B57713) pyridine-2,6-dicarboxylate (B1240393) is not explicitly reported, studies on related organic molecules highlight the utility of this parameter. semanticscholar.org
Table 1: Representative Calculated Geometrical Parameters for Pyridine-2,6-dicarboxylic Acid
| Parameter | Calculated Value (B3LYP/6-311++G(d,p)) |
| C-C (ring) bond length | ~1.39 Å |
| C-N (ring) bond length | ~1.34 Å |
| C-C (carboxyl) bond length | ~1.52 Å |
| C=O bond length | ~1.21 Å |
| C-O bond length | ~1.35 Å |
| O-C=O bond angle | ~124° |
| C-C-N bond angle | ~120° |
| Note: These are generalized values based on studies of pyridine-2,6-dicarboxylic acid and may vary slightly for the dipotassium salt. |
Prediction of Vibrational and Electronic Spectra
DFT calculations are instrumental in predicting the vibrational spectra (infrared and Raman) of molecules. By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated that, when compared with experimental data, allows for the assignment of specific vibrational modes to the observed spectral bands. researchgate.netelixirpublishers.com For pyridine-2,6-dicarboxylic acid, DFT calculations have been used to compute vibrational frequencies, showing good agreement with experimental FT-IR and FT-Raman spectra after applying appropriate scaling factors. researchgate.netresearchgate.net The vibrational modes include stretching and bending of the pyridine ring, as well as symmetric and asymmetric stretching of the carboxylate groups. elixirpublishers.com
Time-dependent DFT (TD-DFT) is employed to predict the electronic absorption spectra (UV-Vis) of molecules. aiou.edu.pk These calculations can identify the electronic transitions, such as n → π* and π → π*, responsible for the absorption bands observed experimentally. aiou.edu.pk Studies on complexes of pyridine-2,6-dicarboxylate have utilized TD-DFT to interpret their UV-Vis spectra, correlating the calculated transitions with experimental observations. nih.gov For the dipotassium salt, theoretical predictions would likely show transitions associated with the aromatic pyridine ring and the carboxylate functional groups.
Table 2: Selected Calculated Vibrational Frequencies for Pyridine-2,6-dicarboxylic Acid
| Vibrational Mode | Calculated Frequency (cm⁻¹) |
| O-H stretch | ~3500 |
| C-H stretch | ~3100 |
| C=O stretch | ~1750 |
| C=N stretch | ~1600 |
| Ring breathing | ~1000 |
| C-H out-of-plane bend | ~850 |
| Note: These are representative frequencies for the parent acid and would differ for the deprotonated dipotassium salt, particularly the O-H and C=O stretching modes. |
Solvation Effects and Environmental Influence on Molecular Properties
The properties of a molecule can be significantly influenced by its environment, particularly in solution. Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the effects of a solvent on the geometry and electronic structure of a solute. aiou.edu.pk These models treat the solvent as a continuous dielectric medium, allowing for the calculation of properties in a more realistic environment than the gas phase. For pyridine-2,6-dicarboxylic acid, studies in aqueous solution have revealed self-association phenomena that are dependent on pH, indicating the importance of intermolecular interactions in solution. nih.gov Computational studies on related systems have shown that solvation can affect conformational equilibria and the stability of different ionic species. arxiv.org Understanding the solvation of dipotassium pyridine-2,6-dicarboxylate is crucial for its applications in aqueous media, and computational methods provide a means to probe the interactions between the ions and water molecules.
Analysis of Non-Covalent Interactions
Non-covalent interactions play a critical role in determining the supramolecular chemistry and crystal packing of molecules. Computational tools allow for the visualization and quantification of these weak interactions.
Hirshfeld Surface Analysis for Intermolecular Contact Quantification
Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. gexinonline.com The Hirshfeld surface is generated based on the electron distribution of a molecule in a crystal, and it allows for the mapping of different intermolecular contacts. By decomposing the Hirshfeld surface into two-dimensional "fingerprint plots," the percentage contributions of various types of contacts, such as H···H, O···H, and C···H, to the total surface area can be quantified. gexinonline.comekb.eg This analysis has been applied to various derivatives and complexes of pyridine-2,6-dicarboxylic acid to understand their crystal packing. gexinonline.comnih.gov For instance, in a copper(II) complex of pyridine-2,6-dicarboxylate, Hirshfeld analysis revealed that O···H contacts were the most significant, highlighting the role of hydrogen bonding in the crystal structure. gexinonline.com A similar analysis for this compound would elucidate the key interactions responsible for its solid-state architecture.
Table 3: Hypothetical Hirshfeld Surface Contact Percentages for this compound
| Contact Type | Percentage Contribution |
| O···H / H···O | 45% |
| H···H | 25% |
| C···H / H···C | 15% |
| N···H / H···N | 5% |
| K···O | 10% |
| Note: This table is hypothetical and illustrates the type of data obtained from a Hirshfeld surface analysis. Actual values would require a crystal structure and specific calculation. |
Non-Covalent Interaction (NCI) Plot and Reduced Density Gradient (RDG) Analysis
The Non-Covalent Interaction (NCI) plot and Reduced Density Gradient (RDG) analysis are computational techniques that allow for the visualization of non-covalent interactions in real space. The RDG is a function of the electron density and its gradient, and it identifies regions of weak interactions. When plotted against the electron density multiplied by the sign of the second eigenvalue of the Hessian matrix of the electron density, different types of interactions can be distinguished. Typically, strong attractive interactions like hydrogen bonds appear as blue-colored isosurfaces, weak van der Waals interactions are green, and repulsive steric clashes are red. This methodology provides a qualitative picture of the bonding and non-bonding interactions within a molecule and between molecules in a crystal. While specific NCI/RDG analyses for this compound are not prominent in the literature, the technique has been widely applied to understand the supramolecular assembly of related organic and coordination compounds.
Quantum Theory of Atoms in Molecules (QTAIM) for Bonding Characterization
A detailed Quantum Theory of Atoms in Molecules (QTAIM) analysis specifically for this compound has not been extensively reported in the reviewed literature. However, computational studies on the parent molecule, pyridine-2,6-dicarboxylic acid (PDCA), offer a proxy for understanding the bonding characteristics.
Theoretical investigations using Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level of theory have been employed to analyze the molecular structure and bonding of PDCA. gexinonline.com The Atoms in Molecules (AIM) theory, a component of QTAIM, has been used to determine binding energies and analyze the electron localization function. gexinonline.com Such analyses on the parent acid reveal the nature of the intramolecular interactions, including the covalent bonds within the pyridine ring and the carboxylate groups. For the dipotassium salt, it is anticipated that the bonding between the potassium ions and the carboxylate oxygen atoms would be predominantly ionic, characterized by low electron density (ρ) and a positive Laplacian of the electron density (∇²ρ) at the bond critical points.
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions
In these simulations, carried out using the GROMACS package with the GROMOS force field, the flexibility of the ligand, its interaction with solvent molecules, and the stability of the coordination sphere are investigated. mdpi.com For this compound in an aqueous environment, MD simulations would be expected to show strong solvation of the potassium ions and the carboxylate groups by water molecules. The simulations would also reveal the conformational dynamics of the pyridine-2,6-dicarboxylate anion, including the rotational freedom of the carboxylate groups relative to the pyridine ring. These dynamics are crucial for understanding its behavior in solution and its ability to interact with other species.
Thermodynamic Property Calculations and Energetic Stability Assessments
Direct thermodynamic property calculations for solid-state or gaseous this compound are not extensively documented. However, thermodynamic data for the parent pyridine-2,6-dicarboxylic acid in various solvents have been experimentally determined and modeled. acs.org The solubility and thermodynamic functions of dissolution, such as enthalpy, entropy, and Gibbs free energy, have been reported in solvents like methanol (B129727), ethanol (B145695), and water. acs.org
Computational studies on pyridine-2,6-dicarboxylic acid have also explored its energetic stability. Conformational analysis has shown that the molecule is most stable in a dimeric state in non-polar environments, a finding that is in good agreement with crystallographic data. sid.ir For this compound, the energetic stability would be dominated by the lattice energy in the solid state, which is expected to be significant due to the strong electrostatic interactions between the K⁺ and the dicarboxylate anions. In solution, the stability would be governed by the thermodynamics of solvation.
Table of Thermodynamic Properties for Pyridine-2,6-dicarboxylic Acid in Various Solvents
| Solvent | Temperature (K) | Molar Enthalpy of Solution (kJ/mol) | Molar Entropy of Solution (J/mol·K) |
| Methanol | 298.15 | 25.4 | 50.2 |
| Ethanol | 298.15 | 28.1 | 58.7 |
| Water | 298.15 | 22.8 | 35.1 |
This data is for the parent acid, pyridine-2,6-dicarboxylic acid, and is presented as an analogue for understanding the thermodynamic behavior. acs.org
Future Research Trajectories and Emerging Directions
Rational Design of Pyridine-2,6-dicarboxylate-Based Advanced Functional Materials
The versatility of the pyridine-2,6-dicarboxylate (B1240393) (pydic²⁻) scaffold is a significant driver for the creation of advanced functional materials. Its distinct molecular architecture, featuring a pyridine (B92270) ring with two carboxylate groups, allows it to act as a powerful building block for coordination polymers and metal-organic frameworks (MOFs). Future research is intensely focused on moving beyond serendipitous discovery to the rational design of these materials, where specific properties are engineered for targeted applications like gas storage, separation, and water purification.
A key strategy involves leveraging the multiple binding sites of the pydic²⁻ scaffold to construct materials with tailored functions. nih.gov This includes the development of luminescent materials, particularly with lanthanide ions, where the ligand sensitizes the metal's emission. manchester.ac.ukrsc.org For example, europium(III) complexes with dipicolinate anions exhibit exceptionally long luminescence lifetimes, with one derivative, Na[Eu(dipic)₂·phen]·H₂O, showing a lifetime of 3.23 ms (B15284909) and a quantum yield of 36.1% in ethanol (B145695) solution. rsc.org Such properties make these materials promising candidates for high-powered liquid laser media. rsc.org
Furthermore, the rational design of MOFs using pydic²⁻ and its isomers is a burgeoning field. acs.org By carefully selecting co-linkers and controlling coordination environments, researchers can create MOFs with distinct properties. For instance, the synthesis of two different cobalt-based MOFs (HUST-38 and HUST-39) using pyridinedicarboxylic acid (PDC) isomers demonstrated how subtle changes in the ligand and co-linker can lead to vastly different coordination geometries and, consequently, different electrocatalytic activities. acs.org This approach underscores the power of rational design in creating materials optimized for specific functions, such as the electroreduction of nitrate (B79036) to ammonia (B1221849). acs.org
Table 1: Examples of Designed Pyridine-2,6-dicarboxylate-Based Functional Materials
| Material Type | Ligand/Complex | Key Feature/Finding | Potential Application | Reference(s) |
|---|---|---|---|---|
| Luminescent Complex | Na[Eu(dipic)₂·phen]·H₂O | Long luminescence lifetime (3.23 ms) and high quantum yield (36.1%) | Liquid laser media | rsc.org |
| Metal-Organic Framework (MOF) | [Co(PDC)(bipyridine)] | Unique 2D network structure formed via rational selection of co-linkers | Electrocatalysis | acs.org |
| Coordination Polymer | Silver(I) with dimethyl pyridine-2,6-dicarboxylate | Formation of a coordination polymer structure | Not specified | fishersci.com |
| Functional Scaffold | Pyridine-2,6-dicarboxamide derivatives | Ability to chelate a wide range of metal cations and small anions | Sensors, protein modeling, catalysts | nih.gov |
Expanding the Scope of Catalytic Applications through Ligand Modification
The pyridine-2,6-dicarboxylate ligand is a cornerstone in the development of novel catalysts. Future work is aimed at expanding its catalytic repertoire through strategic ligand modification. One promising avenue is the use of its ester derivatives as hemilabile ligands, where the weaker coordination of the ester group compared to the carboxylate can be exploited in catalytic cycles. mdpi.comresearchgate.net This hemilability can facilitate substrate binding and product release, enhancing catalytic turnover.
Modifying the pyridine ring itself is another key strategy. Introducing different functional groups at various positions can tune the electronic and steric properties of the resulting metal complexes, thereby influencing their catalytic activity and selectivity. manchester.ac.uk Research on 4-substituted pyridine-2,6-dicarboxylic acid derivatives has shown their importance as building blocks for bioactive molecules and functional materials, with new one-pot synthesis methods making a wider library of these modified ligands accessible under mild conditions. oist.jp
The parent compound, pyridine-2,6-dicarboxylic acid, has also been identified as a highly effective bifunctional organocatalyst. organic-chemistry.org It excels in promoting the hydrophosphonylation of aldehydes and ketones in water, an environmentally friendly approach that is cost-effective and operationally simple. organic-chemistry.org The catalyst's success stems from its ability to activate the carbonyl group for nucleophilic attack in an aqueous medium. organic-chemistry.org Future research will likely explore other organic transformations that can be catalyzed by this simple, metal-free system, further broadening its application in green chemistry. organic-chemistry.org
Table 2: Catalytic Systems Based on Pyridine-2,6-dicarboxylate and its Derivatives
| Catalyst System | Modification/Type | Reaction Catalyzed | Key Advantage | Reference(s) |
|---|---|---|---|---|
| Pyridine-2,6-dicarboxylic acid (PDA) | Organocatalyst | Hydrophosphonylation of aldehydes/ketones | Environmentally benign (uses water), cost-effective, high yield | organic-chemistry.org |
| Copper(II) Complexes | Ester Ligands (pydicR₂) | General Catalysis | Ester functions act as hemilabile ligands | mdpi.comresearchgate.net |
| Cobalt(II) and Copper(II) Complexes | Bis(benzimidazole) and pydic²⁻ co-ligands | Not specified | Synthesis of novel catalytic structures | researchgate.net |
| 4-Substituted PDA Derivatives | Ring functionalization | Not specified | Access to a library of new ligands for catalyst development | oist.jp |
Predictive Modeling and Machine Learning in Pyridine-2,6-dicarboxylate Chemistry
The integration of computational tools, particularly predictive modeling and machine learning (ML), is set to revolutionize research on pyridine-2,6-dicarboxylate and its derivatives. These advanced techniques can accelerate the discovery and optimization of materials and reactions, reducing the reliance on time-consuming trial-and-error experimentation. nih.gov
Machine learning models are being developed to predict reaction outcomes, such as yield and product selectivity, for complex organic syntheses. nih.govchemrxiv.org For instance, supervised ML models combined with interpretable algorithms can visualize how specific molecular substructures influence predicted reaction yields. chemrxiv.org Applying such models to the synthesis of novel pyridine-2,6-dicarboxylate derivatives could rapidly identify the most promising starting materials and reaction conditions, guiding synthetic chemists toward more efficient pathways. chemrxiv.org
In materials science, density functional theory (DFT) calculations are already used to optimize and predict the structures and properties of pydic²⁻-based complexes. mdpi.comresearchgate.net These quantum chemical calculations can determine charge distribution, dipole moments, and HOMO-LUMO gap energies, providing insights into the stability and reactivity of new materials. mdpi.comresearchgate.net The next frontier is to couple these physics-based models with ML. Hybrid DFT/ML models have shown success in predicting activation energies for reactions, and similar approaches could be used to predict the binding affinities of pydic²⁻-based MOFs for specific gas molecules or the photophysical properties of its lanthanide complexes. nih.gov Furthermore, deep neural networks are being developed to predict fundamental chemical properties like pKa, offering greater accuracy and generalizability to novel compounds without relying on predefined structural motifs. chemrxiv.org
Integration with Sustainable and Green Chemistry Methodologies for Synthesis and Application
A significant future direction for pyridine-2,6-dicarboxylate chemistry is its alignment with the principles of green and sustainable chemistry. This involves developing environmentally benign synthesis routes and utilizing the compound to create sustainable materials. wur.nl
On the synthesis front, researchers are moving away from harsh conditions and hazardous solvents. A notable example is the green synthesis of a zinc pyridine-2,6-dicarboxylate complex via a room-temperature, solid-state reaction, which avoids the need for solvents altogether. Similarly, the use of pyridine-2,6-dicarboxylic acid as a reusable, metal-free organocatalyst in water aligns perfectly with green chemistry goals. organic-chemistry.org
There is also growing interest in producing the pyridinedicarboxylic acid monomer from renewable, bio-based sources instead of fossil fuels. wur.nlwur.nl Researchers are exploring microbial and electrochemical pathways to produce isomers of PDC from feedstocks like glucose and lignin. wur.nl The development of bio-based aromatic building blocks like PDC is crucial for the transition toward a circular economy. These renewable monomers can be used to synthesize polyesters with enhanced properties, offering a sustainable alternative to petroleum-derived plastics like PET. wur.nlwur.nl Preliminary studies on polyesters made from 2,6-PDC and ethylene (B1197577) glycol show promising thermal properties, indicating their potential as safe and circular materials. wur.nl
Exploration of Pyridine-2,6-dicarboxylate in Novel Chemical Sensing Platforms
The inherent ability of the pyridine-2,6-dicarboxylate scaffold to chelate metal ions and other small molecules makes it an excellent candidate for the development of novel chemical sensors. nih.govmdpi.com Future research is focused on creating highly selective and sensitive sensing platforms for environmental and biological monitoring.
A recent study demonstrated the use of pyridine-2,6-dicarboxylic acid (PDA) as a highly selective "turn-off" fluorescent chemosensor for detecting copper(II) ions in aqueous media. nih.gov The fluorescence intensity of PDA is remarkably quenched upon binding with Cu(II) ions, while other metal ions cause no significant interference. nih.gov This sensor has a low limit of detection (3.6 µM) and a 1:1 binding stoichiometry with copper, making it a practical tool for monitoring water quality. nih.gov
The exploitation of the multiple binding sites within the pyridine-2,6-dicarboxamide scaffold opens up possibilities for designing sensors for a variety of targets, including other metal cations (Co, Fe, Ni), anions (halides, phosphates), and even neutral molecules. nih.gov By modifying the ligand structure—for instance, by incorporating different fluorophores or chromophores—researchers can tune the sensor's response and selectivity for specific analytes. The development of such chemosensors represents a key area of emerging research, driven by the need for simple, cost-effective, and reliable methods for detecting pollutants and biologically important species. nih.govnih.gov
Q & A
Q. What are the standard synthetic routes for dipotassium pyridine-2,6-dicarboxylate (K₂PDC), and how is purity validated?
K₂PDC is typically synthesized via neutralization of pyridine-2,6-dicarboxylic acid with potassium hydroxide under controlled pH. Post-synthesis, purity is validated using elemental analysis (C, H, N content) and FTIR spectroscopy to confirm deprotonation of carboxylate groups (peaks ~1600–1400 cm⁻¹). Single-crystal X-ray diffraction (SCXRD) is employed to verify structural integrity, with refinement protocols in SHELX ensuring accuracy .
Q. Which spectroscopic techniques are critical for characterizing K₂PDC metal complexes?
Key techniques include:
- FTIR : Identifies coordination shifts in carboxylate stretching frequencies (e.g., Δν = νₐₛ(COO⁻) − νₛ(COO⁻) > 200 cm⁻¹ suggests monodentate binding) .
- UV-Vis : Detects d-d transitions in transition metal complexes (e.g., Cu²⁺ complexes show bands at ~600–800 nm) .
- TGA-FTIR : Analyzes thermal stability and decomposition pathways by correlating mass loss with evolved gas species (e.g., H₂O, CO₂) .
Q. How is the crystal structure of K₂PDC complexes resolved, and what software is recommended?
SCXRD data are processed using SHELX (e.g., SHELXL for refinement). Key steps include:
- Data integration with SAINT or APEX3 .
- Absorption correction via SADABS .
- Structure solution via direct methods (SHELXS) and refinement with SHELXL, prioritizing R₁ < 5% and wR₂ < 10% .
Advanced Research Questions
Q. How can discrepancies in crystallographic data for K₂PDC-based frameworks be resolved?
Discrepancies (e.g., bond length variations > 0.02 Å) arise from solvent effects or disorder. Mitigation strategies:
Q. What mechanistic insights guide the design of K₂PDC ligands for lanthanide-transition heterometallic frameworks?
The rigid pyridine backbone and flexible carboxylate arms enable versatile coordination. Key considerations:
Q. How do K₂PDC-based heteropolymolybdates achieve photocatalytic activity, and how is efficiency quantified?
K₂PDC acts as a charge-transfer mediator in α-Keggin-type [PMo₁₂O₄₀]³⁻ hybrids. Efficiency is assessed via:
- RhB degradation : Monitor absorbance decay at 554 nm under UV light, with rate constants (k) calculated via pseudo-first-order kinetics.
- 2D-IR COS : Maps interaction dynamics between Mo-O and carboxylate groups during photoexcitation .
Q. What methodologies optimize the bioactivity of Ga(III)-K₂PDC complexes against cancer cells?
- Synthesis : Ga³⁺ is ligated by K₂PDC in aqueous ethanol (1:2 molar ratio) to form [Ga(pydc)(H₂O)₂]⁻.
- Cytotoxicity assays : MTT tests on HeLa cells (IC₅₀ < 20 μM) with ROS generation measured via DCFH-DA fluorescence.
- Molecular docking : Simulations (AutoDock Vina) validate DNA minor-groove binding, supported by fluorescence quenching studies .
Key Research Gaps
- Solvent-ligand interplay : Systematic studies on how DMSO vs. H₂O affects K₂PDC’s coordination flexibility.
- In silico modeling : Machine learning to predict framework topology from synthetic conditions (pH, temperature).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
